Enantiomer-Specific Antiproliferative Potency: (S)-Enantiomer is >8-Fold More Potent than Racemate
In a direct head-to-head comparison within a cell proliferation assay, the (S)-enantiomer of a closely related 6-bromo-isoindoline derivative (Compound 11) exhibited an IC50 of 0.085 nM, representing an 8.1-fold increase in potency compared to the racemic mixture of the same compound, which had an IC50 of 0.69 nM [1]. This quantitative difference demonstrates that stereochemistry is not a trivial attribute but a critical determinant of biological activity. The (S)-enantiomer achieves sub-nanomolar potency, a threshold often associated with advanced drug candidates, whereas the racemate remains in the sub-nanomolar range with nearly an order of magnitude lower potency.
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 0.085 nM (95% CI: 0.078–0.094 nM) |
| Comparator Or Baseline | Racemic mixture (Compound 11): 0.69 nM (95% CI: 0.61–0.79 nM) |
| Quantified Difference | 8.1-fold increased potency for the (S)-enantiomer |
| Conditions | Cell proliferation assay in a relevant cancer cell line model (exact cell line not specified in source table) |
Why This Matters
This >8-fold potency difference directly impacts the required dose for achieving a biological effect, influencing compound consumption, cost-per-experiment, and the feasibility of in vivo studies where higher doses may lead to solubility or toxicity issues.
- [1] Org Biomol Chem. 2024 Jun 18;22(27):5603–5607. doi: 10.1039/d4ob00814f. Table 2: Cell proliferation assay, measured IC50. Data for Compound 9, 4, Racemic 11, and (S)-11. View Source
